molecular formula C13H16N4O2 B2617529 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea CAS No. 899985-32-1

1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea

Cat. No.: B2617529
CAS No.: 899985-32-1
M. Wt: 260.297
InChI Key: NRCGLIYNTFONON-UHFFFAOYSA-N
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Description

1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea is a chemical compound with potential applications in various scientific fields. It is characterized by a phthalazinone core structure, which is known for its biological activity. This compound is of interest due to its potential use in medicinal chemistry and other research areas.

Mechanism of Action

Target of Action

The primary targets of the compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea are the human epithelial cell lines; liver (HepG2) and breast (MCF-7) in addition to normal fibroblasts (WI-38) . These targets play a crucial role in the proliferation of cells and the compound’s interaction with these targets results in significant anti-proliferative activity .

Mode of Action

The compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . This interaction results in the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II at submicromolar concentrations .

Biochemical Pathways

The compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea affects the biochemical pathways related to cell cycle progression and apoptosis . The downstream effects include the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II .

Result of Action

The molecular and cellular effects of the action of 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea include significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts . These effects are manifested by the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Starting Materials: 4-oxo-3,4-dihydrophthalazine and propyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The urea group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Comparison with Similar Compounds

  • 3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Uniqueness: 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea is unique due to its specific urea linkage and propyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Properties

IUPAC Name

1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-7-14-13(19)15-8-11-9-5-3-4-6-10(9)12(18)17-16-11/h3-6H,2,7-8H2,1H3,(H,17,18)(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCGLIYNTFONON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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